molecular formula C7H15NO2S B13358903 (1R,2R)-2-Methanesulfonylcyclohexan-1-amine

(1R,2R)-2-Methanesulfonylcyclohexan-1-amine

Cat. No.: B13358903
M. Wt: 177.27 g/mol
InChI Key: MBOUYTIVZNSOKX-RNFRBKRXSA-N
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Description

(1R,2R)-2-Methanesulfonylcyclohexan-1-amine is a chiral amine compound with significant importance in organic synthesis and medicinal chemistry. The compound features a cyclohexane ring substituted with a methanesulfonyl group and an amine group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methanesulfonylcyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with (1R,2R)-cyclohexane-1,2-diamine.

    Methanesulfonylation: The primary amine group is protected, and the secondary amine is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Deprotection: The protecting group on the primary amine is removed under acidic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the methanesulfonylation reaction.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methanesulfonylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used in the presence of bases.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Thiol derivatives.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

(1R,2R)-2-Methanesulfonylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Methanesulfonylcyclohexan-1-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-Cyclohexane-1,2-diamine: A precursor in the synthesis of (1R,2R)-2-Methanesulfonylcyclohexan-1-amine.

    (1R,2R)-1,2-Diphenylethane-1,2-diamine: Another chiral diamine used in asymmetric synthesis.

    (1R,2R)-1,2-Diaminocyclohexane: A related compound with similar structural features.

Uniqueness

    Chiral Center: The presence of two chiral centers in this compound makes it unique and valuable in asymmetric synthesis.

    Functional Groups: The combination of methanesulfonyl and amine groups provides versatility in chemical reactions and applications.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

(1R,2R)-2-methylsulfonylcyclohexan-1-amine

InChI

InChI=1S/C7H15NO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1

InChI Key

MBOUYTIVZNSOKX-RNFRBKRXSA-N

Isomeric SMILES

CS(=O)(=O)[C@@H]1CCCC[C@H]1N

Canonical SMILES

CS(=O)(=O)C1CCCCC1N

Origin of Product

United States

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